molecular formula C17H16Cl2FNO5S B2528441 Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate CAS No. 338961-58-3

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate

Cat. No.: B2528441
CAS No.: 338961-58-3
M. Wt: 436.28
InChI Key: BMRWOVBUNDJBEK-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate is a complex organic compound that features a combination of aromatic rings, halogens, and sulfonyl groups

Mechanism of Action

Mode of Action

It’s known that the compound participates in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Aniline Derivative: The starting material, 2,4-dichloro-5-methoxyaniline, is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated aniline derivative.

    Esterification: The sulfonylated aniline derivative is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both halogens and a sulfonyl group makes it particularly versatile for various applications.

Biological Activity

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate is a compound of interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by the presence of a sulfonamide group, dichloro and fluorinated aromatic rings, and an ethyl acetate moiety. Its chemical formula can be represented as follows:

C14H13Cl2FNO3SC_{14}H_{13}Cl_2FNO_3S

This structure is significant as it influences the compound's interactions with biological macromolecules.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs and may lead to increased toxicity or therapeutic effects depending on the context.
  • Receptor Modulation : It interacts with various cellular receptors, potentially affecting signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to altered gene expression profiles, particularly those associated with stress responses and inflammatory processes .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) over 48 hours. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

  • Experimental Findings : In animal models of acute inflammation, administration of this compound led to a reduction in paw edema by approximately 40% compared to control groups, indicating its potential as an anti-inflammatory agent .

The compound's biochemical properties include:

  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity. The metabolic pathway includes oxidation followed by conjugation with glucuronic acid or sulfate.
  • Cellular Effects : It influences cellular processes such as gene expression related to oxidative stress response. For example, it has been shown to upregulate genes involved in detoxification pathways in liver cells .

Research Applications

This compound is utilized in various research domains:

  • Medicinal Chemistry : Investigated for its potential therapeutic applications in cancer treatment and inflammatory diseases.
  • Biochemical Research : Used to study enzyme kinetics and receptor-ligand interactions.
  • Pharmacology : Explored for its effects on drug metabolism and pharmacodynamics due to its interactions with cytochrome P450 enzymes.

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FNO5S/c1-3-26-17(22)10-21(15-9-16(25-2)14(19)8-13(15)18)27(23,24)12-6-4-11(20)5-7-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWOVBUNDJBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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